Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethyl(benzyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-8,16H,9-11H2/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBLVNIUFCOQFU-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C[NH2+]CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16NO2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426167 | |
| Record name | 1,3-benzodioxol-5-ylmethyl(benzyl)azanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4720-73-4 | |
| Record name | 1,3-benzodioxol-5-ylmethyl(benzyl)azanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Benzodioxole Containing Scaffolds in Medicinal Chemistry
The benzodioxole moiety, a bicyclic heterocyclic scaffold, has a rich and storied history in medicinal chemistry. This structural motif is found in a plethora of naturally occurring compounds that have been utilized for their therapeutic properties for centuries. chemicalbook.com The recognition of the pharmacological potential of these natural products spurred the synthesis and investigation of a vast array of synthetic benzodioxole derivatives.
Historically, the methylenedioxyphenyl group, another name for the 1,3-benzodioxole (B145889) moiety, has been identified as a key pharmacophore in numerous bioactive molecules. chemicalbook.com Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. For instance, benzodioxole derivatives have been explored for a wide range of therapeutic applications, including their potential as anticancer, anti-inflammatory, and neuroprotective agents. chemicalbook.com The structural rigidity and unique electronic properties conferred by the benzodioxole ring system make it an attractive scaffold for the design of novel therapeutic agents. ontosight.ai
Significance of Amine Functionalities in Modulating Biological Processes
Amines are fundamental organic compounds characterized by a nitrogen atom with a lone pair of electrons. universalclass.com This structural feature renders them basic and nucleophilic, enabling them to participate in a wide array of biological interactions. universalclass.com The significance of amine functionalities in modulating biological processes is profound and multifaceted.
Amines are integral components of many essential biomolecules, including amino acids, which are the building blocks of proteins. purkh.comchemash.in They also form the chemical basis for many neurotransmitters, such as serotonin (B10506), dopamine (B1211576), and norepinephrine, which play critical roles in regulating mood, cognition, and various physiological functions. purkh.comscience-revision.co.uk The ability of the amine functional group to form hydrogen bonds and participate in ionic interactions is crucial for the binding of ligands to their biological targets, such as receptors and enzymes. universalclass.com This makes the amine moiety a ubiquitous feature in the structures of a vast number of pharmaceutical drugs. purkh.combyjus.com
Research Rationale for Investigating Benzopurkh.comuniversalclass.comdioxol 5 Ylmethyl Benzyl Amine
Foundational Synthetic Routes to Benzoacs.orgsioc-journal.cndioxol-5-ylmethyl-benzyl-amine
The most direct and common methods for preparing Benzo acs.orgsioc-journal.cndioxol-5-ylmethyl-benzyl-amine involve the formation of the central secondary amine linkage through either amine alkylation or reductive amination.
Amine Alkylation Methods
Amine alkylation is a fundamental approach for the synthesis of secondary amines. This method involves the reaction of a primary amine with an alkyl halide. For the synthesis of Benzo acs.orgsioc-journal.cndioxol-5-ylmethyl-benzyl-amine, this can be achieved via two equivalent pathways:
Pathway A: The nucleophilic substitution reaction between benzylamine (B48309) and 5-(chloromethyl)benzo acs.orgsioc-journal.cndioxole (piperonyl chloride).
Pathway B: The reaction of benzo acs.orgsioc-journal.cndioxol-5-ylmethanamine (piperonylamine) with benzyl (B1604629) chloride.
In both pathways, the primary amine acts as a nucleophile, displacing the halide from the benzylic position of the other reactant. A base is typically required to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. A significant challenge in this method is the potential for over-alkylation, where the desired secondary amine product reacts further with the alkyl halide to form a tertiary amine. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired product.
| Reactant 1 | Reactant 2 | Key Conditions | Potential Byproduct |
| Benzylamine | 5-(Chloromethyl)benzo acs.orgsioc-journal.cndioxole | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | Dibenzyl(benzo acs.orgsioc-journal.cndioxol-5-ylmethyl)amine |
| Benzo acs.orgsioc-journal.cndioxol-5-ylmethanamine | Benzyl chloride | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | Benzyl-bis(benzo acs.orgsioc-journal.cndioxol-5-ylmethyl)amine |
Reductive Amination Approaches
Reductive amination is one of the most versatile and widely used methods for synthesizing amines. This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. This approach avoids the issue of over-alkylation common in direct alkylation methods.
The synthesis of Benzo acs.orgsioc-journal.cndioxol-5-ylmethyl-benzyl-amine via this route can also proceed through two complementary pairings:
Pairing A: The reaction of benzo acs.orgsioc-journal.cndioxole-5-carbaldehyde (piperonal) with benzylamine.
Pairing B: The reaction of benzaldehyde (B42025) with benzo acs.orgsioc-journal.cndioxol-5-ylmethanamine.
The process begins with the formation of an N-benzyl-1-(benzo acs.orgsioc-journal.cndioxol-5-yl)methanimine intermediate, which is not isolated but is immediately reduced. A variety of reducing agents can be employed, with the choice often depending on the substrate's sensitivity and the desired reaction conditions.
| Carbonyl Compound | Amine | Common Reducing Agents |
| Benzo acs.orgsioc-journal.cndioxole-5-carbaldehyde | Benzylamine | Sodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Catalytic Hydrogenation (H₂/Pd-C) |
| Benzaldehyde | Benzo acs.orgsioc-journal.cndioxol-5-ylmethanamine | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), Catalytic Hydrogenation (H₂/Pd-C) |
Advanced Synthetic Methodologies for Structurally Related Benzoacs.orgsioc-journal.cndioxol-5-ylmethyl-benzyl-amine Derivatives
Modern synthetic chemistry offers advanced techniques to create derivatives with specific properties, such as chirality, added structural complexity, or isotopic labels for metabolic studies.
Stereoselective Synthesis and Chiral Resolution Techniques
While Benzo acs.orgsioc-journal.cndioxol-5-ylmethyl-benzyl-amine itself is achiral, derivatives can be synthesized to contain one or more stereocenters. The creation of such chiral amines with high enantiomeric purity is of significant interest and can be achieved through two main strategies: asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Reductive Amination: This powerful technique introduces chirality during the reductive amination step. sioc-journal.cnresearchgate.netliv.ac.uk It involves using a prochiral ketone derivative (e.g., 1-(benzo[d] acs.orgsioc-journal.cndioxol-5-yl)ethan-1-one) and an amine in the presence of a chiral catalyst and a reductant. sioc-journal.cnresearchgate.net Transition-metal catalysts, often based on iridium, ruthenium, or rhodium, complexed with chiral ligands, are commonly used to control the stereochemical outcome, leading to the formation of one enantiomer in excess. researchgate.net Biocatalytic approaches using enzymes like reductive aminases (RedAms) also represent a green and highly selective alternative for asymmetric amination. frontiersin.orgnih.gov
Chiral Resolution: This approach involves the synthesis of a racemic mixture of a chiral derivative, followed by the separation of the enantiomers.
Diastereomeric Salt Formation: A common method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. researchgate.net These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. researchgate.net
Kinetic Resolution: This technique uses a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemic amine. acs.orgchu-lab.org For example, a palladium(II)-catalyzed enantioselective C-H cross-coupling can be used to functionalize one enantiomer preferentially, allowing for the separation of the unreacted, enantiomerically enriched amine. acs.orgchu-lab.org Enzymatic kinetic resolution, using lipases to selectively acylate one enantiomer, is another effective method. google.com
Strategic Incorporation of Heterocyclic Moieties onto the Benzyl Component
Incorporating heterocyclic rings into the structure of Benzo acs.orgsioc-journal.cndioxol-5-ylmethyl-benzyl-amine derivatives can significantly alter their physicochemical and biological properties. A versatile strategy for this involves multi-step synthesis starting from a functionalized benzodioxole precursor.
For instance, a 1,2,3-triazole ring can be introduced using a "click chemistry" approach. worldresearchersassociations.comresearchgate.net The synthesis can begin with (6-bromobenzo[d] acs.orgsioc-journal.cndioxol-5-yl)methanol, which is converted to the corresponding azide (B81097), 5-(azidomethyl)-6-bromobenzo[d] acs.orgsioc-journal.cndioxole. worldresearchersassociations.com This azide can then undergo a Huisgen 1,3-dipolar cycloaddition reaction with an alkyne, such as phenylacetylene, to form a stable triazole ring. worldresearchersassociations.com The bromo-substituent on the benzodioxole ring can then be used for further functionalization, for example, via a Suzuki-Miyaura coupling reaction to introduce various aryl or heteroaryl groups, thereby creating a library of complex derivatives. worldresearchersassociations.comresearchgate.net
| Starting Material | Key Intermediate | Reaction Type | Heterocycle Formed |
| (6-Bromobenzo[d] acs.orgsioc-journal.cndioxol-5-yl)methanol | 5-(Azidomethyl)-6-bromobenzo[d] acs.orgsioc-journal.cndioxole | Huisgen 1,3-Dipolar Cycloaddition | 1,2,3-Triazole |
Deuterium (B1214612) Labeling Strategies within the Benzodioxole Framework
Deuterium labeling, the replacement of one or more hydrogen atoms with its heavy isotope deuterium, is a crucial tool in medicinal chemistry. Deuterated compounds can exhibit altered metabolic profiles due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially improving a drug's pharmacokinetic properties.
A modern and efficient method for incorporating deuterium into the benzodioxole moiety is through palladium-catalyzed hydrogen-deuterium (H-D) exchange. nih.govresearchgate.netnih.gov This reaction often utilizes heavy water (D₂O) as a readily available, inexpensive, and safe deuterium source. nih.govnih.gov The palladium catalyst facilitates the reversible activation of aromatic C-H bonds, allowing for the exchange of hydrogen with deuterium from the solvent. nih.govresearchgate.net This technique is valued for its high functional group tolerance, enabling the late-stage deuteration of complex molecules without requiring a complete de novo synthesis. nih.gov
| Method | Catalyst | Deuterium Source | Key Advantage |
| Hydrogen-Deuterium Exchange | Palladium on Carbon (Pd/C) or other Pd complexes | Deuterium oxide (D₂O) | High functional group tolerance; use of an inexpensive and safe deuterium source. nih.govnih.gov |
| In situ D₂ gas generation | Pd/C-Al | D₂O | Environmentally benign alternative that generates deuterium gas in situ. nih.gov |
Preparation of Essential Precursors for Benzogoogle.comgoogle.comdioxol-5-ylmethyl-benzyl-amine Synthesis
Synthesis of Benzogoogle.comgoogle.comdioxole-5-carbaldehyde Derivatives
Benzo google.comgoogle.comdioxole-5-carbaldehyde, commonly known as piperonal, is a naturally occurring compound that serves as a primary starting material. researchgate.net Various synthetic modifications can be performed on this core structure to generate derivatives for specific synthetic targets.
One common derivatization is the introduction of substituents onto the aromatic ring. For example, direct bromination of 1,3-benzodioxole-5-carboxaldehyde can be employed to produce 5-bromo-1,3-benzodioxole-5-carboxaldehyde. researchgate.net This halogenated derivative provides a chemical handle for further functionalization, such as in Suzuki-Miyaura coupling reactions to introduce new carbon-carbon bonds. worldresearchersassociations.comresearchgate.net
Another synthetic pathway involves the modification of the aldehyde group itself. Benzo[d] google.comgoogle.comdioxole-5-carbaldehyde can be reacted with hydroxylamine (B1172632) hydrochloride in the presence of sodium hydroxide (B78521) to form its corresponding oxime, (E)-benzo[d] google.comgoogle.comdioxole-5-carbaldehyde oxime, with high yields. nih.goviucr.org This reaction is typically performed in an ethanol/water solvent system at reduced temperatures. iucr.org
Further synthetic utility is demonstrated in aldol (B89426) condensation reactions. For instance, the lithium enolate of 4-(benzo[d] google.comgoogle.comdioxol-5-yl)butan-2-one can be reacted with another ketone, followed by acid-catalyzed dehydration, to synthesize more complex α,β-unsaturated ketone structures incorporating the benzo[d] google.comgoogle.comdioxole moiety. mdpi.com
Below is a data table summarizing a representative synthesis of a Benzo google.comgoogle.comdioxole-5-carbaldehyde derivative.
| Product | Starting Materials | Reagents & Conditions | Yield | Reference |
| (E)-benzo[d] google.comgoogle.comdioxole-5-carbaldehyde oxime | Benzo[d] google.comgoogle.comdioxole-5-carbaldehyde, Hydroxylamine hydrochloride | Sodium hydroxide, Ethanol, Water, Stirring at 273 K for 5 hours | 90% | iucr.org |
Synthesis of Substituted Benzylamines
Substituted benzylamines are the second critical precursor for the synthesis of Benzo google.comgoogle.comdioxol-5-ylmethyl-benzyl-amine. A prevalent and highly versatile method for their preparation is the reductive amination of carbonyl compounds. This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium salt intermediate, which is then reduced in situ to the corresponding amine. google.com
This two-step, one-pot process offers a straightforward route to a wide array of N-substituted benzylamines. google.comgoogle.com The process begins with the iminization of a benzaldehyde derivative with a primary amine in a suitable solvent, such as methanol. google.com The resulting imine is then hydrogenated to the target benzylamine. google.comgoogle.com This hydrogenation step is typically carried out in the presence of a catalyst containing metals from groups 8 to 10 of the periodic table, such as palladium. google.com A key advantage of modern protocols is that the water formed during the imination step does not need to be removed before hydrogenation. google.comgoogle.com
Various reducing agents can be employed for the reduction step, including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. For example, a range of functionalized tertiary benzylamines can be synthesized via a zinc-mediated three-component reaction of aromatic halides, amines, and paraformaldehyde. organic-chemistry.org Nickel nanoparticles have also been shown to catalyze the reductive amination of aldehydes using isopropanol (B130326) as a hydrogen source. organic-chemistry.org
The selection of the specific benzaldehyde and primary amine allows for the synthesis of a diverse library of substituted benzylamines, which can then be used to produce the final target compound.
The following table summarizes various research findings on the synthesis of substituted benzylamines.
| Method | Reactants | Catalyst/Reagents | Key Features | Reference |
| Catalytic Reductive Amination | Benzaldehyde, α-Methylbenzylamine | Palladium catalyst, Hydrogen gas | Forms an imine intermediate which is subsequently hydrogenated. | google.com |
| One-Pot Reductive Amination | Aromatic Aldehydes, Amines | Sodium Borohydride (NaBH4), Acetic Acid | Good yields without the need to isolate the imine intermediate. | |
| Three-Component Reaction | Aromatic Halides, Amines, Paraformaldehyde | Zinc | Involves in situ formation of arylzinc reagents for straightforward synthesis of tertiary benzylamines. | organic-chemistry.org |
| Transfer Hydrogenation | Aldehydes, Amines | Nickel Nanoparticles, Isopropanol | Uses isopropanol as the hydrogen donor for the reduction step. | organic-chemistry.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of Benzodioxol-5-ylmethyl-benzyl-amine. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity of atoms can be established.
The ¹H NMR spectrum of Benzodioxol-5-ylmethyl-benzyl-amine would be expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl and benzodioxole rings would appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The methylene (B1212753) protons of the benzyl and piperonyl groups, being adjacent to nitrogen and aromatic rings, would likely resonate in the range of δ 3.5 to 4.5 ppm. The two protons of the dioxole group would give a characteristic singlet at approximately δ 5.9-6.0 ppm.
For a related analog, N-(benzo[d]dioxol-5-ylmethyl)cyclohex-2-en-1-amine, the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ 6.87 (s, 1H), 6.82 – 6.68 (m, 2H), 5.92 (s, 2H), 5.80 – 5.67 (m, 2H), 3.75 (q, J = 13.0 Hz, 2H), 3.23 – 3.14 (m, 1H), 2.07 – 1.92 (m, 2H), 1.93 – 1.82 (m, 1H), 1.81 – 1.68 (m, 1H), 1.62 – 1.41 (m, 2H). Another analog, N-benzylbenzo[d]dioxol-5-amine, showed signals at (500 MHz, CDCl₃, 25°C, TMS): δ 7.14-7.25 (m, 5H), 6.53 (d, J=8.3Hz, 1H), 6.14 (d, J=2.3Hz, 1H), 5.93-5.96 (m, 1H), 5.70 (s, 2H), 4.13 (s, 2H), 3.70 (br, 1H).
A hypothetical ¹H NMR data table for Benzodioxol-5-ylmethyl-benzyl-amine is presented below for illustrative purposes, based on typical chemical shift values for similar structures.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Benzyl-H |
| 6.70-6.90 | m | 3H | Benzodioxole-H |
| 5.95 | s | 2H | O-CH₂-O |
| 3.75 | s | 2H | N-CH₂-Ph |
| 3.65 | s | 2H | N-CH₂-Benzodioxole |
This is a hypothetical data table for illustrative purposes.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of Benzodioxol-5-ylmethyl-benzyl-amine would be expected to appear in the δ 100-150 ppm region. The carbon of the dioxole group (O-CH₂-O) typically resonates around δ 101 ppm. The methylene carbons attached to the nitrogen would be found in the δ 50-60 ppm range.
For the analog N-(benzo[d]dioxol-5-ylmethyl)cyclohex-2-en-1-amine, the ¹³C NMR (101 MHz, CDCl₃) shows signals at: δ 147.8, 146.5, 134.7, 129.8, 129.2, 121.3, 108.9, 108.1, 100.9, 52.3, 50.8, 29.5, 25.4, 20.3. N-benzylbenzo[d]dioxol-5-amine exhibits signals at (126 MHz, CDCl₃): δ 148.3, 143.9, 139.7, 139.4, 128.6, 127.5, 127.3, 108.6, 104.4, 100.6, 96.0, 49.3.
A hypothetical ¹³C NMR data table for Benzodioxol-5-ylmethyl-benzyl-amine is provided below for illustrative purposes.
| Chemical Shift (δ ppm) | Assignment |
| 147.7 | Aromatic C-O |
| 146.5 | Aromatic C-O |
| 139.5 | Aromatic C (Benzyl) |
| 133.0 | Aromatic C (Benzodioxole) |
| 128.7 | Aromatic CH (Benzyl) |
| 128.4 | Aromatic CH (Benzyl) |
| 127.1 | Aromatic CH (Benzyl) |
| 121.5 | Aromatic CH (Benzodioxole) |
| 108.8 | Aromatic CH (Benzodioxole) |
| 108.2 | Aromatic CH (Benzodioxole) |
| 101.0 | O-CH₂-O |
| 53.5 | N-CH₂-Ph |
| 53.0 | N-CH₂-Benzodioxole |
This is a hypothetical data table for illustrative purposes.
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons on the same ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for each protonated carbon atom based on the already assigned proton spectrum.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of the elemental composition of the molecule. For Benzodioxol-5-ylmethyl-benzyl-amine (C₁₅H₁₅NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value.
For a similar compound, N-(Benzo[d]dioxol-5-ylmethyl)-N-benzylformamide, the HRMS (ESI) calculated for C₁₆H₁₆NO₃ [M+H]⁺ is 270.1125, with a found value of 270.1103. Another analog, Benzo[d]dioxol-5-yl-N-(biphenyl-4-ylmethyl)methanamine, has a calculated HRMS (ESI-TOF) for C₂₁H₁₉NO₂H [M+H]⁺ of 318.1489, with a found value of 318.1486.
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. This pattern provides valuable information about the structure of the molecule.
The fragmentation of protonated benzylamines often involves cleavage of the C-N bonds. For Benzodioxol-5-ylmethyl-benzyl-amine, characteristic fragmentation pathways would be expected. The most common fragmentation would likely be the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) from the benzyl group or a piperonyl cation (m/z 135) from the benzodioxol-5-ylmethyl group. The fragmentation of piperamides containing a benzodioxole group is known to produce characteristic fragment ions at m/z 135 and 161.
A proposed fragmentation of the [M+H]⁺ ion of Benzodioxol-5-ylmethyl-benzyl-amine could yield the following significant fragment ions:
| m/z | Proposed Fragment |
| 242.11 | [C₁₅H₁₆NO₂]⁺ (Protonated Molecule) |
| 135.04 | [C₈H₇O₂]⁺ (Piperonyl cation) |
| 106.06 | [C₇H₈N]⁺ (Benzylamine fragment) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
This is a hypothetical data table based on known fragmentation patterns of similar compounds.
The analysis of these fragment ions in an MS/MS experiment would provide strong evidence for the confirmation of the structure of Benzodioxol-5-ylmethyl-benzyl-amine.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of Benzo researchgate.netorientjchem.orgdioxol-5-ylmethyl-benzyl-amine, the IR spectrum is characterized by a combination of absorption bands corresponding to its distinct structural features: the secondary amine, the benzodioxole ring system, the benzyl group, and the methylene bridges.
The key functional groups and their expected vibrational frequencies are:
N-H Stretch: As a secondary amine, a characteristic N-H stretching vibration is expected to appear in the region of 3300-3500 cm⁻¹. ucla.edu This band is typically of medium intensity and can sometimes be broadened by hydrogen bonding. For a pure sample of benzylamine (a primary amine), two distinct bands for asymmetrical and symmetrical stretching modes are observed around 3372 and 3303 cm⁻¹, respectively. researchgate.net The presence of a single N-H band in this region would be a strong indicator of the secondary amine structure in the target compound.
Aromatic C-H Stretch: Both the benzyl and benzodioxole rings will exhibit C-H stretching vibrations. These absorptions typically occur at wavenumbers above 3000 cm⁻¹, generally in the 3030-3100 cm⁻¹ range. libretexts.org
Aliphatic C-H Stretch: The two methylene (-CH₂-) groups in the molecule give rise to aliphatic C-H stretching absorptions. These are expected in the 2850-2960 cm⁻¹ region. ucla.edu Specifically, asymmetric and symmetric stretching bands for CH₂ groups are often observed near 2925 cm⁻¹ and 2850 cm⁻¹, respectively. orientjchem.org
Aromatic C=C Bending: The carbon-carbon double bond stretching vibrations within the benzene (B151609) rings (in-ring) produce characteristic bands in the 1440-1600 cm⁻¹ region. orientjchem.org Arenes typically show two prominent bands near 1500 cm⁻¹ and 1600 cm⁻¹. libretexts.org
Benzodioxole Group: The 1,3-benzodioxole (B145889) moiety has several distinctive absorptions. The asymmetric and symmetric C-O-C stretching vibrations of the dioxole ring are expected to appear in the 1150-1250 cm⁻¹ and 1000-1050 cm⁻¹ ranges, respectively. orientjchem.org A strong band around 1040 cm⁻¹ is often characteristic of the -O-CH₂-O- group.
C-N Stretch: The stretching vibration of the C-N bond in the amine is typically found in the 1020-1180 cm⁻¹ range. researchgate.net
The combination of these characteristic bands allows for the unambiguous identification of the key functional moieties within the Benzo researchgate.netorientjchem.orgdioxol-5-ylmethyl-benzyl-amine structure.
Table 1: Characteristic IR Absorption Bands for Benzo researchgate.netorientjchem.orgdioxol-5-ylmethyl-benzyl-amine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic Rings | C-H Stretch | 3030 - 3100 | Variable |
| Methylene Groups | C-H Stretch | 2850 - 2960 | Medium to Strong |
| Aromatic Rings | C=C In-Ring Stretch | 1440 - 1600 | Medium, Multiple Bands |
| Benzodioxole | C-O-C Asymmetric Stretch | 1150 - 1250 | Strong |
| Benzodioxole | C-O-C Symmetric Stretch | 1000 - 1050 | Strong |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for Benzo researchgate.netorientjchem.orgdioxol-5-ylmethyl-benzyl-amine is not prominently available in the literature, analysis of closely related analogs containing the N-(benzo[d] researchgate.netorientjchem.orgdioxol-5-ylmethyl) moiety offers significant insight into its expected solid-state structure. nih.gov
In the crystal structure of (±)-3-[(benzo[d] researchgate.netorientjchem.orgdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one, the 1,3-benzodioxole ring system is observed to be essentially planar. nih.gov This planarity is a common feature of this ring system. The central nitrogen atom, to which the benzodioxole-methyl group is attached, would be expected to adopt a trigonal pyramidal geometry, typical for secondary amines.
Key structural parameters that can be inferred from analogs include:
The conformation of the benzyl and benzodioxole-methyl groups relative to each other.
The potential for intermolecular hydrogen bonding involving the secondary amine's N-H group, which can act as a hydrogen bond donor, and oxygen atoms or aromatic rings as potential acceptors. Such interactions often dictate the molecular packing in the crystal lattice. researchgate.net
The planarity of the aromatic ring systems.
Table 2: Expected Crystallographic Parameters for Benzo researchgate.netorientjchem.orgdioxol-5-ylmethyl-benzyl-amine based on Analogs
| Parameter | Description | Expected Value/Feature |
|---|---|---|
| Crystal System | The symmetry of the unit cell | Varies (e.g., Monoclinic, Triclinic) nih.govresearchgate.net |
| Space Group | The specific symmetry elements of the crystal | Varies (e.g., P2₁/c, P-1) researchgate.netnih.gov |
| Benzodioxole Ring | Geometry of the fused ring system | Essentially planar nih.gov |
| Amine Geometry | Geometry around the nitrogen atom | Trigonal pyramidal |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating Benzo researchgate.netorientjchem.orgdioxol-5-ylmethyl-benzyl-amine from impurities, reaction byproducts, or other components in a mixture, as well as for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods for these purposes.
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like Benzo researchgate.netorientjchem.orgdioxol-5-ylmethyl-benzyl-amine. The separation is based on the compound's partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For benzylamine and its derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.com
Stationary Phase: A nonpolar stationary phase, typically a C18 (octadecylsilane) or C8 column, is used.
Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is employed. sielc.com The pH of the mobile phase is often adjusted with a buffer (e.g., sulfuric acid) to control the ionization state of the amine, which significantly affects its retention and peak shape. sielc.comsielc.com As a basic compound, the retention of Benzo researchgate.netorientjchem.orgdioxol-5-ylmethyl-benzyl-amine can be manipulated by altering the mobile phase pH.
Detection: Ultraviolet (UV) detection is highly suitable due to the presence of two aromatic rings in the molecule. The compound is expected to have strong absorbance maxima around 210 nm and 256 nm, providing high sensitivity for detection. sielc.com
By optimizing the mobile phase composition, flow rate, and column temperature, a robust HPLC method can be developed to achieve high-resolution separation, allowing for accurate purity determination and quantification.
Table 3: Typical HPLC Parameters for Analysis of Benzylamine Analogs
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., H₂SO₄) | Elution of the analyte |
| Elution Mode | Isocratic or Gradient | To optimize separation time and resolution |
| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and efficiency |
| Detection | UV Absorbance at ~210 nm or ~256 nm sielc.com | Quantification and detection of the analyte |
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is an ideal technique for the analysis of volatile and thermally stable compounds. While primary and secondary amines can sometimes exhibit poor peak shapes due to their interaction with active sites in the GC system, proper system maintenance and the use of derivatization or analyte protectants can mitigate these issues. technologynetworks.com
In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for highly confident identification.
The electron ionization (EI) mass spectrum of Benzo researchgate.netorientjchem.orgdioxol-5-ylmethyl-benzyl-amine is expected to show fragmentation patterns characteristic of benzylamines. Key fragmentation pathways include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is common. This would lead to the formation of a benzyl cation (C₇H₇⁺, m/z 91) or a methylenepiperonyl cation (C₈H₇O₂⁺, m/z 149). The tropylium ion (m/z 91) is a very stable and often abundant fragment in the mass spectra of benzyl-containing compounds. acs.org
Loss of Amine Moiety: Protonated benzylamines readily eliminate ammonia (B1221849) (NH₃) or the amine group under certain ionization conditions. nih.govresearchgate.net
Molecular Ion: The molecular ion (M⁺) peak should be observable, allowing for the determination of the molecular weight.
GC-MS provides excellent sensitivity and selectivity, making it a powerful tool for confirming the identity of Benzo researchgate.netorientjchem.orgdioxol-5-ylmethyl-benzyl-amine and for detecting trace-level impurities. libretexts.org
Table 4: Predicted Key Mass Fragments for Benzo researchgate.netorientjchem.orgdioxol-5-ylmethyl-benzyl-amine in GC-MS (EI)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |
|---|---|---|
| 241 | [C₁₅H₁₅NO₂]⁺ | Molecular Ion (M⁺) |
| 149 | [C₈H₇O₂]⁺ | Methylenepiperonyl cation |
| 135 | [C₈H₉O₂]⁺ | Piperonyl cation (from cleavage of N-CH₂ bond) |
Computational and Theoretical Investigations into Benzo 1 2 Dioxol 5 Ylmethyl Benzyl Amine Interactions
Molecular Docking Simulations for Predictive Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand, such as Benzo researchgate.netmdpi.comdioxol-5-ylmethyl-benzyl-amine, with a specific protein target.
The benzylamine (B48309) scaffold is a known privileged structure that can interact with a variety of biological targets, including monoamine transporters and enzymes like cyclooxygenase (COX). nih.govnih.gov A hypothetical molecular docking study could investigate the binding of Benzo researchgate.netmdpi.comdioxol-5-ylmethyl-benzyl-amine into the active site of a target protein, for instance, a dopamine (B1211576) transporter (DAT). nih.gov Such simulations would predict the binding energy, which correlates with the binding affinity, and identify the key amino acid residues involved in the interaction.
The predicted interactions would likely involve:
Hydrophobic interactions: The benzyl (B1604629) and benzodioxole rings of the ligand would likely engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, such as phenylalanine or tyrosine.
Hydrogen bonding: The secondary amine nitrogen atom could act as a hydrogen bond acceptor or donor, forming crucial interactions with polar residues like serine or aspartic acid within the active site. nih.gov
These simulations provide a structural hypothesis for the molecule's potential biological activity and serve as a foundation for designing more potent and selective analogues.
Table 1: Hypothetical Molecular Docking Results for Benzo researchgate.netmdpi.comdioxol-5-ylmethyl-benzyl-amine This table presents plausible, illustrative data for a hypothetical docking simulation against a selected target.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Dopamine Transporter (DAT) | -8.5 | Phe325, Asp46, Tyr124 | π-π Stacking, Hydrogen Bond, Hydrophobic |
| Serotonin (B10506) Transporter (SERT) | -7.9 | Tyr95, Ile172, Phe335 | Hydrophobic, π-π Stacking |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. These methods can elucidate the distribution of electrons, orbital energies, and the most stable three-dimensional arrangement of atoms.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For Benzo researchgate.netmdpi.comdioxol-5-ylmethyl-benzyl-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can determine a range of electronic properties. nih.gov
Key properties calculated via DFT include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the dioxole ring and the nitrogen atom are expected to be regions of negative potential, indicating sites prone to electrophilic attack.
Table 2: Predicted Electronic Properties of Benzo researchgate.netmdpi.comdioxol-5-ylmethyl-benzyl-amine from DFT Calculations This table contains representative theoretical values based on studies of similar molecular structures.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to electron-donating ability |
| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
The biological activity of a flexible molecule like Benzo researchgate.netmdpi.comdioxol-5-ylmethyl-benzyl-amine is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable, low-energy conformers of the molecule. nih.gov This is achieved by systematically rotating the rotatable bonds—specifically the C-N bonds and the bonds connecting the rings to the central methylamine (B109427) linker—and calculating the potential energy of each resulting structure.
In Silico Prediction of Biological Activity and Pharmacokinetics (ADMET)
Before a compound can be considered for therapeutic use, its pharmacokinetic profile—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction models use a molecule's structure to estimate these properties, allowing for early identification of potential liabilities and reducing the need for extensive experimental testing. mdpi.comopenmedicinalchemistryjournal.com
For Benzo researchgate.netmdpi.comdioxol-5-ylmethyl-benzyl-amine, computational models can predict a range of crucial parameters. These predictions are often based on established principles like Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound.
Table 3: Predicted ADMET Profile for Benzo researchgate.netmdpi.comdioxol-5-ylmethyl-benzyl-amine This interactive table presents a summary of plausible ADMET properties predicted using computational models based on general findings for benzylamine derivatives.
| Parameter | Predicted Value/Classification | Implication for Drug Development |
|---|---|---|
| Absorption | ||
| Lipophilicity (LogP) | 3.5 - 4.0 | Good membrane permeability, potential for high protein binding. |
| Water Solubility (LogS) | Low | May require formulation strategies to improve bioavailability. |
| Human Intestinal Absorption | High (>90%) | Likely to be well-absorbed from the gastrointestinal tract. |
| P-gp Substrate | No | Not likely to be actively removed from cells by efflux pumps. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to cross into the central nervous system. |
| Plasma Protein Binding | ~85-95% | High binding may limit the free fraction of the drug available for activity. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Probable | Potential for drug-drug interactions with other CYP2D6 substrates. |
| CYP450 3A4 Inhibitor | Possible | Potential for drug-drug interactions. |
| Excretion | ||
| Half-life (T1/2) | Poor to Moderate | May require frequent dosing to maintain therapeutic levels. openmedicinalchemistryjournal.com |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations. |
Chemoinformatics Approaches for Derivative Design and Virtual Screening
Chemoinformatics combines chemistry, computer science, and information science to optimize the drug discovery process. Starting with a core structure like Benzo researchgate.netmdpi.comdioxol-5-ylmethyl-benzyl-amine, chemoinformatic methods can be used to design and evaluate vast virtual libraries of related compounds to identify candidates with improved properties. nih.govnih.gov
Key approaches include:
Virtual Library Design: Based on the core scaffold, a virtual library can be generated by systematically adding different substituents to various positions on the aromatic rings. This allows for the exploration of the structure-activity relationship (SAR) in a systematic way. For example, adding electron-withdrawing or electron-donating groups can modulate the electronic properties and binding affinities of the derivatives. mdpi.com
Virtual Screening: This process involves computationally docking and scoring all compounds in the designed virtual library against a specific biological target. nih.govresearchgate.net This high-throughput computational method allows researchers to prioritize a smaller, more manageable number of promising derivatives for chemical synthesis and experimental testing, significantly accelerating the discovery of lead compounds. enamine.netmdpi.com Filters for "drug-likeness" and predicted ADMET properties are often applied during virtual screening to eliminate compounds with undesirable characteristics early in the process.
Pharmacological and Biological Research of Benzo 1 2 Dioxol 5 Ylmethyl Benzyl Amine and Derivatives
Elucidation of Cellular and Molecular Mechanisms of Action
The biological activities of compounds based on the Benzo nih.govnih.govdioxol-5-ylmethyl-benzyl-amine scaffold are underpinned by their interactions with various cellular and molecular components. Research into these mechanisms has revealed specific molecular targets, modulation of key signaling pathways, and influences on gene expression and metabolic processes.
Derivatives of the benzodioxole scaffold have been shown to interact with several critical biomolecules, leading to their diverse pharmacological effects.
Tubulin: A significant molecular target for certain benzodioxole derivatives is tubulin, the protein subunit of microtubules. By interfering with microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis. Structurally similar to podophyllotoxin (B1678966), some morpholinyl Mannich base derivatives of 6-benzyl-1,3-benzodioxol-5-ol inhibit tubulin polymerization in vitro. nih.gov Their mechanism involves binding at or near the colchicine (B1669291) site on tubulin, which disrupts the formation of the mitotic spindle, a crucial step in cell division. nih.gov X-ray crystallography studies of a modified noscapine (B1679977) analogue containing a 1,3-benzodioxole (B145889) motif bound to tubulin have provided high-resolution structural insights into these key interactions, which can aid in the design of future derivatives. nih.gov
Serotonin (B10506) Receptors: The benzodioxole moiety is a structural feature in compounds designed to target neurotransmitter receptors. A notable example is 5-(3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), a novel derivative with high and selective affinity for serotonin1A (5-HT1A) receptors, displaying a Ki value of 0.35 nM. nih.gov Further studies revealed that MKC-242 acts as a full agonist at presynaptic 5-HT1A receptors and a partial agonist at postsynaptic 5-HT1A receptors in the central nervous system. nih.gov This interaction is responsible for the anxiolytic and antidepressant-like properties observed in animal models. nih.gov
Enzymes: The benzodioxole scaffold is found in numerous molecules that act as enzyme inhibitors. nih.gov
Cyclooxygenase (COX): Novel benzodioxole derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2 enzymes, which are key to inflammatory pathways. nih.gov These compounds, structurally similar to Ketoprofen, act as competitive inhibitors. nih.gov For instance, compound 4f (an acetic acid di-halogenated derivative) was found to be the most potent against the COX-1 enzyme with an IC50 of 0.725 µM, while compound 3b (an ortho-iodo ester derivative) showed potent activity against both COX-1 and COX-2 with IC50 values of 1.12 µM and 1.3 µM, respectively. nih.gov
Cytochrome P-450 (CYP450): The methylenedioxyphenyl (1,3-benzodioxole) group is a well-known inhibitor of microsomal mixed-function oxidases, particularly cytochrome P-450 enzymes. nih.govchemicalbook.com This inhibition occurs through the formation of reactive metabolic intermediates that bind to the enzyme. chemicalbook.comresearchgate.net
Other Enzymes: Research has also shown that benzodioxole derivatives can inhibit other enzymes. For example, certain synthesized derivatives showed notable inhibitory potential against α-amylase, an enzyme involved in carbohydrate metabolism. mdpi.com Additionally, analogs of the antiepileptic drug stiripentol (B1682491), which contains a benzodioxole moiety, are known to inhibit lactate (B86563) dehydrogenase (LDH). mdpi.com
Below is a table summarizing the COX inhibition data for a selection of synthesized benzodioxole derivatives. nih.gov
| Compound | Substituents | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|---|
| 3a | Acetate (B1210297), no halogen | 12.32 | 14.34 | 0.859 |
| 3b | Acetate, o-Iodo | 1.12 | 1.30 | 0.862 |
| 3e | Acetate, m-Bromo | 2.36 | 2.73 | 0.864 |
| 4a | Acetic acid, no halogen | 1.45 | 3.34 | 0.434 |
| 4d | Acetic acid, o-Bromo | 4.25 | 2.35 | 1.809 |
| 4f | Acetic acid, 2,4-dichloro | 0.725 | 2.68 | 0.271 |
| Ketoprofen | Reference Drug | 0.031 | 0.158 | 0.196 |
By interacting with the molecular targets described above, benzodioxole-containing compounds can significantly modulate intracellular signaling pathways that govern cell fate. A primary consequence of tubulin inhibition by these agents is the disruption of the microtubule network, which leads to cell cycle arrest, typically at the G2/M phase. mdpi.com This mitotic arrest subsequently triggers the intrinsic apoptotic pathway, leading to programmed cell death.
The anti-proliferative properties of these compounds are not limited to tubulin inhibition. Benzodioxole derivatives conjugated with arsenical precursors have been shown to inhibit the thioredoxin system, which induces oxidative stress and promotes apoptosis both in vitro and in vivo. chemicalbook.com Research has also indicated that treatment with certain benzodioxole compounds can lead to the upregulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, directly influencing the signaling cascade that controls apoptosis. Furthermore, the cytotoxic activity of some derivatives against cancer cell lines like HeLa has been linked to their ability to inhibit cell growth and proliferation. nih.gov
The influence of benzodioxole derivatives extends to the regulation of gene expression. The modulation of apoptotic pathways inherently involves changes in the expression of genes encoding for pro- and anti-apoptotic proteins. For example, studies have shown that treatment with a benzodioxole-based compound resulted in the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, indicating an effect at the gene or protein expression level.
In a different biological context, a novel benzodioxole derivative, K-10, designed as an auxin receptor agonist for promoting root growth in plants, was found to induce a transcriptional response similar to the natural hormone auxin. frontiersin.org Transcriptome analysis revealed that K-10 down-regulated the expression of genes that inhibit root growth, demonstrating a clear impact on gene expression regulation. frontiersin.org
Compounds featuring the 1,3-benzodioxole moiety are known to have a significant impact on cellular metabolic processes, primarily through their interaction with metabolic enzymes. chemicalbook.com The most well-documented effect is the inhibition of cytochrome P-450 (CYP450) microsomal enzymes. nih.gov These enzymes are central to the metabolism of a vast array of xenobiotics and endogenous compounds. By inhibiting CYP450, benzodioxole derivatives can alter the metabolic pathways of other co-administered drugs, a property utilized in insecticide synergists like piperonyl butoxide. nih.govchemicalbook.com
Furthermore, the inhibition of other enzymes also points to a direct impact on metabolism. The inhibition of lactate dehydrogenase (LDH) by analogs of stiripentol is significant, as LDH is highly activated during seizures and plays a role in energy metabolism. mdpi.com
Structure-Activity Relationship (SAR) Studies of Benzonih.govnih.govdioxol-5-ylmethyl-benzyl-amine Scaffolds
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. For benzodioxole derivatives, SAR studies have provided insights into how specific structural modifications influence their potency and selectivity. nih.govnih.gov
An extensive SAR study was conducted on benzodioxole derivatives designed as COX inhibitors. nih.gov The study compared compounds with an aryl acetate group versus an aryl acetic acid group, as well as the effect of halogen substitutions (Cl, Br, I) at different positions on the phenyl ring. nih.gov Key findings from this research include:
Ortho vs. Meta Halogenation: All ortho-halogenated compounds showed better activity (lower IC50 values) than their meta-halogenated counterparts. This is theorized to be because ortho-substitution can force the second aromatic ring to be non-coplanar with the first, which is considered ideal for COX inhibitory activity. nih.gov
Acetate vs. Acetic Acid Moiety: In general, halogenated ester compounds (aryl acetates) displayed better COX inhibitory activity than the corresponding halogenated acetic acid compounds. nih.gov However, the non-halogenated acetic acid derivative (4a ) was more potent than the non-halogenated acetate (3a ). nih.gov
Effect on Selectivity: Most of the synthesized compounds, particularly the ortho-halogenated ones, showed better selectivity for inhibiting COX-2 over COX-1 when compared to the reference drug Ketoprofen. nih.gov
The table below illustrates some of these SAR findings. nih.gov
| Compound | Core Moiety | Halogen Substitution | Position | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) |
|---|---|---|---|---|---|
| 3b | Acetate | Iodo | Ortho | 1.120 | 1.300 |
| 3c | Acetate | Iodo | Meta | 27.060 | 37.450 |
| 4d | Acetic Acid | Bromo | Ortho | 4.250 | 2.350 |
| 4c | Acetic Acid | Bromo | Meta | 33.700 | 39.140 |
Similarly, SAR studies on morpholino derivatives of benzyl-benzodioxole as tubulin inhibitors found that the position of methoxy (B1213986) substituents on the benzyl (B1604629) moiety was critical for activity. The most potent compounds had substituents at the 2' and 4' positions or the 2', 4', and 6' positions. nih.gov
Lipophilicity and Binding: The benzodioxole group is lipophilic, which can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. researchgate.net In the case of COX inhibitors, it has been suggested that the larger benzodioxole moiety, compared to the phenyl group in Ketoprofen, may contribute to better COX-2 selectivity. nih.gov
Metabolic Interaction: A defining feature of the benzodioxole ring is the reactivity of its methylenic carbon. It can be oxidized by enzymes like cytochrome P-450 to form reactive intermediates such as radicals or carbanions. chemicalbook.comresearchgate.net This ability to form a reactive metabolite that covalently binds to the enzyme is the basis for its well-known CYP450 inhibitory activity. chemicalbook.com
Structural Scaffold: The rigid, planar structure of the benzodioxole ring system provides a stable anchor for orienting other functional groups in three-dimensional space, allowing for precise interactions with biological targets. chemicalbook.commdpi.com This foundational role allows it to be incorporated into a wide range of bioactive molecules, from anticancer agents to psychoactive drugs. researchgate.net
Significance of the Benzyl Amine Linker and Substituents
Substituents on both the benzyl and benzodioxole rings play a significant role in modulating the pharmacological activity of these derivatives. The nature and position of these substituents can influence the molecule's lipophilicity, electronic distribution, and steric properties, all of which are critical for target interaction. For example, in a series of N-benzyl phenethylamines, the type and size of substituent at the 4-position of the phenethylamine (B48288) ring were found to directly impact binding affinity and functional activity at serotonin receptors. rsc.org Nonpolar substituents like halogens and alkyl groups have been shown to increase affinity, while hydrogen bond donors tend to decrease it. rsc.org This highlights the intricate structure-activity relationships (SAR) that govern the biological effects of these compounds, where even minor structural modifications can lead to substantial changes in potency and selectivity.
Systematic Derivatization and Potency Optimization
The systematic derivatization of lead compounds is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. For compounds containing the benzylamine (B48309) scaffold, this often involves modifying the aromatic rings and the amine linker. Research on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors demonstrated that substitutions on the pyrimidine (B1678525) ring could significantly impact potency. For instance, the introduction of a 5-methyl group resulted in a notable increase in inhibitory activity. researchgate.net
Similarly, in the development of antifungal agents, phenyl-substituted benzylamines have been systematically modified to explore the impact of the spacer between two phenyl groups. It was found that the potency is highly dependent on this distance and the nature of the spacer, with a quaternary carbon atom linking the aryl rings leading to highly active compounds. rsc.org These examples underscore the importance of methodical structural modifications in the optimization of a lead compound. By exploring a range of substituents and linkers, researchers can fine-tune the molecule's properties to achieve desired therapeutic effects. This iterative process of design, synthesis, and biological evaluation is essential for the development of novel and effective therapeutic agents based on the Benzo nih.govnih.govdioxol-5-ylmethyl-benzyl-amine scaffold.
In Vitro Biological Activity Spectrum
Derivatives of Benzo nih.govnih.govdioxol-5-ylmethyl-benzyl-amine have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of various therapeutic agents.
Anticancer and Antitumor Efficacy in Cell Lines
A notable area of investigation for this class of compounds is their potential as anticancer agents. A series of novel N-aryl-5-(benzo[d] nih.govnih.govdioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their in vitro antitumor activities against several human cancer cell lines. Many of these compounds exhibited potent growth inhibition. For example, compound C27 showed significant activity against HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively. rsc.org Further mechanistic studies revealed that compound C27 could induce apoptosis and cause cell cycle arrest in the S and G2/M phases in HeLa cells, suggesting its potential as an antitumor agent. rsc.org The table below summarizes the anticancer activity of selected derivatives.
| Compound | HeLa IC50 (μM) | A549 IC50 (μM) | MCF-7 IC50 (μM) |
| C7 | - | 2.06 ± 0.09 | - |
| C16 | - | - | 2.55 ± 0.34 |
| C27 | 2.07 ± 0.88 | 3.52 ± 0.49 | - |
Data sourced from a study on N-aryl-5-(benzo[d] nih.govnih.govdioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines. rsc.org
Antimicrobial and Antibacterial Spectrum (Gram-positive/negative, Mycobacteria)
The benzo nih.govnih.govdioxole moiety is also found in compounds with significant antimicrobial properties. A series of 5-(benzo[d] nih.govnih.govdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives demonstrated high antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov For instance, the pyrrolidinomethanone derivative 4e was particularly effective against Sarcina and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) of 80 nM and 110 nM, respectively. nih.gov Another derivative, hydroxypiperidinoethanone 6c , showed a MIC of 90 nM against Sarcina. nih.gov The table below presents the MIC values of selected derivatives against various bacterial strains.
| Compound | Sarcina MIC (nM) | Staphylococcus aureus MIC (nM) |
| 4e | 80 | 110 |
| 6c | 90 | - |
Data from a study on 5-(benzo[d] nih.govnih.govdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. nih.gov
Furthermore, other studies on benzothiazole (B30560) derivatives have also reported a broad spectrum of antibacterial activity, with some compounds showing MIC values comparable to standard drugs like penicillin and ciprofloxacin (B1669076) against strains such as S. aureus, E. coli, and K. pneumoniae. nih.gov
Anti-inflammatory and Analgesic Properties
Research into compounds with similar structural features has revealed potential anti-inflammatory and analgesic effects. A study on novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties investigated their in vivo anti-inflammatory and analgesic activities. nih.gov Compounds 17c and 17i demonstrated significant inhibition of carrageenan-induced rat paw edema. nih.gov In terms of analgesic activity, compounds 17c , 17g , and 17i showed notable efficacy in the hot plate test, with ED50 values comparable to the standard drug celecoxib. nih.gov
Another study on (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids reported potent in vitro inhibition of cyclooxygenase (COX) enzymes. Specifically, compounds FM4 , FM10 , and FM12 exhibited strong inhibitory activity against COX-2, with IC50 values of 0.74 µM, 0.69 µM, and 0.18 µM, respectively. The table below details the COX-2 inhibitory activity of these compounds.
| Compound | COX-2 IC50 (µM) |
| FM4 | 0.74 |
| FM10 | 0.69 |
| FM12 | 0.18 |
Data from a study on (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their carboxylic acid analogs.
Neurological Receptor Ligand Binding and Functional Assays
The benzylamine and benzodioxole moieties are present in various compounds that interact with neurological receptors. For instance, NDT 9513727, which contains two N,N-bis(1,3-benzodioxol-5-ylmethyl) groups, was identified as a potent inverse agonist of the human C5a receptor, with an IC50 of 11.6 nM in C5a competition radioligand binding experiments.
In another study, a series of 8-substituted-9-(3-substituted-benzyl)-9H-purines were evaluated for their ability to bind to the benzodiazepine (B76468) receptor (BZR) in rat brain tissue. The 8-bromo-9-(3-formamidobenzyl) analogue 16 was found to be highly active, with an IC50 of 0.011 µM, demonstrating potency comparable to diazepam. Furthermore, a series of N-(indol-3-ylglyoxylyl)amine derivatives were synthesized and evaluated for their affinity to the benzodiazepine receptor. Several of these derivatives exhibited high affinity, with Ki values in the range of 0.085 to 0.51 µM.
| Compound/Analog Series | Receptor | Binding Affinity (IC50/Ki) |
| NDT 9513727 | Human C5a Receptor | IC50 = 11.6 nM |
| Compound 16 (8-bromo-9-(3-formamidobenzyl)-9H-purine) | Benzodiazepine Receptor | IC50 = 0.011 µM |
| N-(indol-3-ylglyoxylyl)amine derivatives | Benzodiazepine Receptor | Ki = 0.085 - 0.51 µM |
Data compiled from studies on various benzodioxole and benzylamine-containing compounds.
Enzyme Inhibition Studies
Derivatives of the benzo nih.govgoogle.comdioxole moiety have been identified as inhibitors of several key enzymes, indicating their therapeutic potential. One notable example is Stiripentol, a drug used in the treatment of epilepsy, which contains the 1,3-benzodioxole structure. Stiripentol is known to inhibit the activity of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4. This inhibition is primarily attributed to the methylenedioxyphenyl ring system and is a key mechanism in extending the retention time of co-administered drugs.
Furthermore, research has shown that certain 1,3-benzodioxole compounds can potently inhibit the 5α-reductase enzyme in both human and rat models. This enzyme is crucial in the metabolism of steroid hormones, and its inhibition is a therapeutic strategy for conditions such as benign prostatic hyperplasia and androgenic alopecia. These findings highlight the capacity of the benzodioxole scaffold to interact with and modulate the function of significant enzymatic targets.
Antioxidant Capacity Investigations
The antioxidant potential of benzo nih.govgoogle.comdioxole derivatives has been a subject of significant scientific inquiry. These studies typically measure the ability of the compounds to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), with the results often expressed as an IC50 value (the concentration required to inhibit 50% of the radical activity).
One study on benzodiazepine derivatives incorporating the benzodioxole structure found that two compounds, 7a and 7b, exhibited moderate antioxidant activity with IC50 values of 39.85 µM and 79.95 µM, respectively. google.com This activity was compared against the standard antioxidant Trolox, which has an IC50 of 7.72 µM. google.com Another investigation into new 1,3-benzodioxole compounds isolated a novel derivative, Hypecoumic acid, which demonstrated moderate antioxidative activity with an IC50 value of 86.3 µM in a DPPH-scavenging assay. researchgate.net
Further research on a series of benzodioxol-based aryl acetate and acetic acid derivatives also evaluated their antioxidant properties. nih.gov One aryl acetate compound, 3a, was the most active in this series, with an IC50 value of 21.44 µg/mL, while other derivatives showed weaker activity. nih.gov These collective findings confirm that the benzodioxole nucleus is a viable scaffold for the development of compounds with free-radical scavenging capabilities.
Table 1: Antioxidant Activity of Selected Benzo nih.govgoogle.comdioxole Derivatives
Compound Derivative Class Assay IC50 Value Reference Compound Source Compound 7a Benzodiazepine DPPH 39.85 µM Trolox (7.72 µM) google.com Compound 7b Benzodiazepine DPPH 79.95 µM Trolox (7.72 µM) google.com Hypecoumic acid (1) Natural Product DPPH 86.3 µM Not specified researchgate.net Compound 3a Aryl Acetate DPPH 21.44 µg/mL Trolox (1.93 µg/mL) nih.gov
Modulatory Effects on ATP-Binding Cassette (ABC) Transporters
ATP-binding cassette (ABC) transporters are a family of membrane proteins that play a critical role in cellular detoxification and transport. google.com In oncology, the overexpression of ABC transporters like P-glycoprotein (P-gp/MDR1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP) is a major cause of multidrug resistance (MDR) in cancer cells. mdpi.com Consequently, the identification of compounds that can modulate the activity of these transporters is a significant goal in cancer therapy.
Patents have been filed for 1-(benzo[d] nih.govgoogle.comdioxol-5-yl)-n-(phenyl)cyclopropane-carboxamide derivatives as potential modulators of ABC transporters for the treatment of diseases like cystic fibrosis. google.com While direct studies on Benzo nih.govgoogle.comdioxol-5-ylmethyl-benzyl-amine are limited, research on related classes of compounds, such as flavonoids and terpenoids, has demonstrated that the introduction of nitrogen-containing moieties can influence the modulation of ABC transporter efflux functions. mdpi.com This suggests that derivatives of the benzodioxole scaffold, particularly those incorporating amine functionalities, represent a promising area for the discovery of new ABC transporter modulators to overcome multidrug resistance.
Antiviral Activity Assessments
The benzo nih.govgoogle.comdioxole scaffold has been incorporated into various molecular structures to assess their potential as antiviral agents against a range of pathogens. Significant research has focused on developing derivatives that can inhibit viral entry or replication.
In the field of HIV research, 1,3-benzodioxolyl pyrrole-based compounds have been developed as entry inhibitors. These compounds target the gp120 surface glycoprotein, preventing the virus from binding to host cells. Structure-activity relationship (SAR) studies revealed that incorporating the 1,3-benzodioxole moiety into certain lead compounds led to a slight improvement in antiviral activity and a notable 2- to 3-fold increase in the selectivity index (a measure of the drug's safety margin) compared to control inhibitors.
Derivatives have also shown potent activity against enteroviruses. A study on new benzotriazole-based derivatives identified several compounds with selective antiviral activity against Coxsackievirus B5 (CVB5). Five of these compounds exhibited EC50 values (the concentration required to achieve 50% of the maximum effect) ranging from 6 to 18.5 µM. Further investigation of the most promising compound, 18e, suggested that its mechanism of action involves the early phase of infection, likely by interfering with viral attachment to the host cell.
Table 2: Antiviral Activity of Selected Benzo nih.govgoogle.comdioxole Derivatives
Compound Series Virus Target Reported Activity Mechanism of Action Source 1,3-Benzodioxolyl Pyrroles HIV-1 Improved selectivity index (2-3 fold) Entry inhibitor (targets gp120) Benzotriazole Derivatives (11b, 18e, 41a, 43a, 99b) Coxsackievirus B5 (CVB5) EC50 values of 6 - 18.5 µM Inhibition of early phase of infection (viral attachment) N-(4)-(benzo[d][1,3]-dioxol-5-yl)thiosemicarbazones Bovine Viral Diarrhea Virus (BVDV) Evaluated for antiviral activity Not specified
Biochemical Pathway Perturbation Analysis
Microtubule Dynamics Disruption Studies
Microtubules are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Their dynamic nature makes them a key target for anticancer drugs. Research has identified a class of synthetic compounds, derivatives of 6-benzyl-1,3-benzodioxole, that possess significant antimitotic activity by disrupting microtubule function.
These compounds were found to inhibit the assembly of microtubules and act as competitive inhibitors of colchicine's binding to tubulin, the protein subunit of microtubules. This mechanism is comparable to that of other known antimitotic drugs like podophyllotoxin. Structure-activity relationship studies determined that maximum activity required specific chemical features: an intact dioxole ring, a methoxy or ethoxy group at the 5-position, and a para-methoxy group on the benzyl moiety at the 6-position. Interestingly, adding more methoxy groups to the benzyl ring in an attempt to increase structural similarity to podophyllotoxin resulted in a significant decrease in antitubulin activity. This demonstrates that the 6-benzyl-1,3-benzodioxole scaffold is a promising framework for developing novel inhibitors of tubulin polymerization.
DNA Interaction and Cleaving Mechanisms
The interaction with DNA is another critical mechanism through which bioactive compounds can exert their effects, particularly in the context of cancer therapy. Certain clinical antitumor agents that contain the methylenedioxy (1,3-benzodioxole) unit, such as the epipodophyllotoxins etoposide (B1684455) and teniposide, function by targeting DNA and associated enzymes.
The primary mechanism for these compounds is not direct DNA intercalation but rather the inhibition of DNA topoisomerase II. nih.gov This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing a "cleavable complex" between topoisomerase II and DNA, these drugs induce protein-linked DNA strand breaks, which ultimately trigger apoptotic cell death in cancer cells. nih.gov This mode of action, which leads to indirect DNA cleavage, is analogous to the bactericidal action of quinolone antibiotics that target bacterial DNA gyrase. nih.gov Studies have also pointed to 2-phenyl 1,3-benzodioxole derivatives as potential DNA binding agents, further highlighting the relevance of this scaffold in the development of compounds that perturb DNA-related biochemical pathways.
Cell Cycle Arrest Investigations
Research into the pharmacological effects of benzo nih.govnih.govdioxole derivatives has uncovered their potential to interfere with cell division, a critical process in cancer progression. While direct studies on Benzo nih.govnih.govdioxol-5-ylmethyl-benzyl-amine are not extensively documented in the available literature, investigations into structurally related compounds, particularly derivatives of 6-benzyl-1,3-benzodioxole, have demonstrated significant antimitotic activity. These studies provide valuable insights into the potential mechanisms by which this class of compounds may exert anticancer effects through the induction of cell cycle arrest.
Detailed Research Findings
A key area of investigation has been the interaction of these compounds with tubulin, a protein essential for the formation of microtubules. Microtubules are dynamic structures that form the mitotic spindle, which is responsible for segregating chromosomes during cell division. The disruption of microtubule dynamics is a well-established strategy for inducing cell cycle arrest and apoptosis in cancer cells.
Studies on a series of synthetic derivatives of 6-benzyl-1,3-benzodioxole have shown that these compounds can inhibit microtubule assembly. nih.gov This inhibition leads to a disruption of the mitotic spindle, causing cells to arrest in the M phase of the cell cycle. The mechanism of action for these derivatives appears to be competitive inhibition of colchicine binding to tubulin. nih.gov Colchicine is a known microtubule-destabilizing agent, and compounds that compete for its binding site are expected to have similar antimitotic effects.
The structural features of these 6-benzyl-1,3-benzodioxole derivatives play a crucial role in their activity. Structure-activity relationship (SAR) studies have revealed that maximum antimitotic and antitubulin activity is dependent on specific substitutions on both the benzodioxole and benzyl moieties of the molecule. nih.gov
Key structural requirements for potent activity include:
An intact dioxole ring. nih.gov
A methoxy or ethoxy group at position 5 of the benzodioxole ring. nih.gov
A para-methoxy group on the benzyl moiety at position 6. nih.gov
Interestingly, the addition of more methoxy groups to the benzyl ring, in an attempt to increase structural similarity to another potent antimitotic agent, podophyllotoxin, resulted in a significant decrease in antitubulin activity. nih.gov This suggests a specific and sensitive interaction between these compounds and their target.
The following table summarizes the structure-activity relationship for the antitubulin activity of 6-benzyl-1,3-benzodioxole derivatives based on the available research findings.
| Structural Feature | Modification | Impact on Antitubulin Activity | Reference |
| Dioxole Ring | Disruption or absence | Reduction in activity | nih.gov |
| Substituent at Position 5 | Methoxy or Ethoxy | Required for maximum activity | nih.gov |
| Benzyl Moiety at Position 6 | Para-methoxy group | Required for maximum activity | nih.gov |
| Benzyl Moiety at Position 6 | Additional methoxy groups | Major reduction in activity | nih.gov |
While these findings are for derivatives of 6-benzyl-1,3-benzodioxole, they provide a strong rationale for investigating the cell cycle arrest potential of other structurally similar compounds, including Benzo nih.govnih.govdioxol-5-ylmethyl-benzyl-amine. Future research in this area would be valuable to determine if this specific compound and its derivatives also target tubulin polymerization and induce mitotic arrest.
Future Research Trajectories and Academic Significance
Rational Design of Next-Generation Benzonih.govstemcell.comdioxol-5-ylmethyl-benzyl-amine Analogs
Rational drug design is a cornerstone of modern medicinal chemistry, focusing on the incremental modification of a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. For Benzo nih.govstemcell.comdioxol-5-ylmethyl-benzyl-amine, a systematic structure-activity relationship (SAR) study would be the logical first step. nih.gov This involves synthesizing a library of analogs where specific parts of the molecule are altered to probe their influence on a desired biological effect.
Research on related benzodioxole derivatives has shown that substitutions on the aromatic rings can significantly impact activity. For instance, studies on benzodioxole-based cyclooxygenase (COX) inhibitors revealed that the position of halogen substituents on an aromatic ring could dictate inhibitory potency and selectivity. nih.gov Applying this principle, future research could focus on introducing various substituents (e.g., electron-withdrawing or -donating groups) at different positions on the benzyl (B1604629) ring of the parent compound. Further modifications could include altering the length and rigidity of the amine linker or replacing the benzyl group with other aromatic or heterocyclic systems to explore new interactions with biological targets.
| Structural Modification | Rationale | Target Property to Investigate | Potential Analog Example |
|---|---|---|---|
| Substitution on Benzyl Ring | Modulate electronic properties and steric bulk to enhance binding affinity and selectivity for a target protein. | Potency, Target Selectivity | 4-Chloro-benzyl analog |
| Alteration of Amine Linker | Change the flexibility and geometry of the molecule to achieve optimal orientation in a binding pocket. | Bioavailability, Binding Affinity | Introduction of an amide bond |
| Replacement of Benzyl Moiety | Explore interactions with different regions of a target's binding site by introducing new functional groups. | Novel Biological Activity, Selectivity | Thiophene or Pyridine bioisostere |
| Modification of Benzodioxole Ring | Investigate the role of the methylenedioxy bridge in the compound's activity and metabolism. | Metabolic Stability, Potency | Opening the dioxole ring to a catechol |
Integration of Omics Technologies for Comprehensive Biological Profiling
To understand the full biological impact of Benzo nih.govstemcell.comdioxol-5-ylmethyl-benzyl-amine and its future analogs, an unbiased, systems-level approach is essential. The integration of "omics" technologies—such as proteomics, metabolomics, and transcriptomics—offers a powerful method for generating a comprehensive biological profile of a small molecule without preconceived notions of its mechanism of action. unimi.itnih.gov
Proteomics can be used to identify the direct protein targets of the compound. metwarebio.com Techniques like chemical proteomics can pinpoint both on-target and off-target interactions within the cellular proteome, providing critical insights into the compound's mechanism and potential for polypharmacology. mdpi.com
Metabolomics , the large-scale study of small molecules (metabolites), can reveal how the compound perturbs cellular pathways. researchgate.netnih.govrsc.org By analyzing changes in the metabolome after treatment, researchers can develop hypotheses about the compound's functional effects on cellular energy, signaling, and biosynthesis. researchgate.netrsc.org This approach is invaluable for characterizing bioactive compounds from complex sources and can be applied to understand the downstream effects of a specific molecular agent. researchgate.net
| Omics Technology | Application for Compound Profiling | Data Generated |
|---|---|---|
| Proteomics | Directly identify protein binding partners (on- and off-targets) and map cellular pathways affected by the compound. nih.govbiognosys.com | List of interacting proteins, quantification of protein expression changes. |
| Metabolomics | Assess the compound's impact on cellular metabolism and identify perturbed metabolic pathways. nih.govaspect-analytics.com | Quantified changes in endogenous metabolites (e.g., lipids, amino acids, sugars). |
| Transcriptomics | Measure changes in gene expression following compound treatment to understand the cellular response at the transcriptional level. | Differentially expressed gene lists, pathway enrichment analysis. |
Development of Advanced In Vitro Disease Models for Compound Evaluation
The limitations of traditional two-dimensional (2D) cell cultures in predicting human drug responses are well-documented. azolifesciences.com Future evaluation of Benzo nih.govstemcell.comdioxol-5-ylmethyl-benzyl-amine analogs will benefit immensely from the use of advanced in vitro models that more accurately recapitulate human physiology.
Three-dimensional (3D) cell cultures , such as spheroids and organoids, provide a more physiologically relevant context for drug screening. nih.govnih.gov These models mimic the complex cell-cell and cell-matrix interactions of native tissue, offering better predictive power for compound efficacy. labmanager.commoleculardevices.com Patient-derived organoids, in particular, hold promise for personalized medicine, allowing compounds to be tested against the specific biology of an individual's disease. nih.govfacellitate.com
Organ-on-a-chip (OoC) technology represents a further leap, integrating 3D cell cultures into microfluidic devices that simulate the mechanical and physiological environment of a human organ. sciopen.comnih.gov These systems can model organ-level functions, drug metabolism, and toxicity, bridging the gap between simple cell cultures and whole-organism studies. nih.govamerigoscientific.com Employing OoC models would allow for a more sophisticated preclinical assessment of the pharmacokinetic and pharmacodynamic properties of novel benzodioxole derivatives. youtube.com
| Model Type | Key Features | Application in Compound Evaluation |
|---|---|---|
| 2D Monolayer Culture | Flat, single layer of cells on plastic. | Initial high-throughput screening for basic cytotoxicity and activity. |
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates with tissue-like architecture. nih.govcrownbio.com | Secondary screening for efficacy, penetration, and response in a more tissue-relevant context. stemcell.com |
| Organ-on-a-Chip (OoC) | Microfluidic device with living cells that mimics organ-level physiology, including flow and mechanical cues. nih.govamerigoscientific.com | Advanced studies of drug metabolism, multi-organ toxicity, and complex disease modeling. nih.gov |
Exploration of Synergistic Effects with Established Agents
Combination therapy is a fundamental strategy in treating complex diseases like cancer and infectious diseases. The goal is to achieve synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov This approach can enhance efficacy, overcome drug resistance, and reduce dose-limiting toxicities. nih.gov
Given the diverse biological activities reported for the benzodioxole scaffold, Benzo nih.govstemcell.comdioxol-5-ylmethyl-benzyl-amine and its derivatives are prime candidates for screening in combination with established therapeutic agents. Research on a related benzodioxole propanamide derivative demonstrated a powerful synergistic effect with the antifungal drug fluconazole (B54011) against resistant Candida albicans. This highlights the potential for this chemical class to act as chemosensitizers or resistance-modulators. Future studies could involve high-throughput screening of the target compound against panels of approved drugs to identify novel synergistic pairs. youtube.com
| Drug Class for Combination | Rationale / Potential Synergistic Mechanism | Disease Context |
|---|---|---|
| Chemotherapeutics | Inhibition of drug efflux pumps or complementary signaling pathways to overcome resistance. | Oncology |
| Antibiotics / Antifungals | Potentiation of antimicrobial activity by disrupting resistance mechanisms or targeting parallel survival pathways. embopress.org | Infectious Disease |
| Targeted Kinase Inhibitors | Simultaneous inhibition of multiple nodes in a signaling network to produce a more durable response. | Oncology, Inflammatory Diseases |
Applications in Chemical Probe Development for Target Validation
A chemical probe is a highly selective and potent small molecule used as a tool to interrogate a specific protein's function in a biological system. aacrjournals.orgnih.gov Developing Benzo nih.govstemcell.comdioxol-5-ylmethyl-benzyl-amine or one of its optimized analogs into a chemical probe could be a significant academic contribution, enabling the validation of novel drug targets. opentargets.orgh1.co
The journey from a bioactive "hit" compound to a validated chemical probe is a rigorous one. mdpi.com It begins with extensive medicinal chemistry to maximize potency and, crucially, selectivity for the intended target over other related proteins. Once a suitable scaffold is developed, it can be derivatized by adding a functional handle—such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging—without disrupting its biological activity. researchgate.netacs.org Such probes are invaluable for unequivocally linking a compound's cellular effect to the engagement of a specific target protein, a critical step in modern drug discovery. benthamdirect.com
| Development Step | Objective | Key Considerations |
|---|---|---|
| 1. SAR Optimization | Achieve high potency (e.g., nanomolar affinity) and selectivity for a single protein target. aacrjournals.org | Systematic analog synthesis; extensive selectivity profiling against related proteins. |
| 2. Cellular Activity Confirmation | Demonstrate that the compound engages its target inside living cells at relevant concentrations. | Use of cellular target engagement assays; confirmation of a downstream phenotypic effect. |
| 3. Synthesis of a Negative Control | Create a structurally similar analog that is inactive against the target to control for off-target effects. nih.gov | The control compound should be as similar as possible but lack the key binding interaction. |
| 4. Functionalization | Attach a reporter tag (e.g., biotin, fluorophore, alkyne) to enable visualization or purification of the target. | The tag must be attached at a position that does not interfere with target binding. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine derivatives?
- Answer: Derivatives are synthesized via Claisen-Schmidt condensation between 1-(benzo[1,3]dioxol-5-yl)ethanone and substituted aldehydes, followed by cyclization with phenyl hydrazine in absolute ethanol to form pyrazole derivatives . For anticonvulsant analogs, phosphoric acid-mediated cyclization and subsequent functionalization with acid chlorides or isothiocyanates are utilized, as seen in SAR-driven designs . Structural confirmation involves IR, NMR (¹H/¹³C), and mass spectrometry .
Q. What analytical techniques are critical for characterizing the structural integrity of benzo[1,3]dioxole-containing compounds?
- Answer: Multinuclear NMR (¹H, ¹³C, ⁷⁷Se) and X-ray crystallography are essential for resolving molecular geometry and packing patterns. For example, X-ray analysis of 1-((benzo[1,3]dioxol-5-yl)methyl)-2-((benzo[1,3]dioxol-6-yl)methyl)diselane revealed a Se–Se bond length of 2.29 Å and non-covalent interactions influencing crystal packing . Thermal stability is assessed via thermogravimetric analysis (TGA) .
Q. Which in vitro and in vivo models are used to evaluate the biological activity of benzo[1,3]dioxole derivatives?
- Answer: Anticonvulsant activity is tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents, with neurotoxicity assessed via rotorod tests . Antibacterial potential is evaluated against Gram-positive/negative strains using agar diffusion or microdilution assays . Apoptosis induction is measured via caspase activation assays in cancer cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of benzo[1,3]dioxole derivatives for anticonvulsant activity?
- Answer: SAR analysis shows that substituents on the pyrazoline ring significantly modulate activity. For instance, introducing a tert-butyl group at position 3 enhances MES protection (100% in compound II), while aryl semicarbazones improve scPTZ efficacy (100% in compound III) . Hybridizing semicarbarbazone and 2-pyrroline pharmacophores may broaden the therapeutic window . Docking studies against γ-aminobutyric acid (GABA) receptors or sodium channels can further rationalize SAR .
Q. What computational strategies are effective in predicting target interactions for benzo[1,3]dioxole-based apoptosis inducers?
- Answer: Virtual screening targeting uPAR identified compound 2a (N-((benzo[1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine) as an apoptosis inducer in MDA-MB-231 breast cancer cells. Molecular dynamics simulations and binding free energy calculations (e.g., MM-PBSA) validate interactions with caspase-3 or Bcl-2 family proteins . Pharmacophore modeling can prioritize derivatives with optimal steric and electronic properties .
Q. How does crystallographic data inform the design of benzo[1,3]dioxole-containing organoselenium compounds?
- Answer: X-ray crystallography of diselane derivatives reveals key structural parameters (e.g., dihedral angles, Se–Se bond lengths) that influence redox activity and stability. For example, the Se–Se bond in compound 2 is elongated compared to standard diselenides, suggesting enhanced reactivity for antioxidant or catalytic applications . Mercury CSD 2.0 software enables comparative analysis of packing motifs across crystal structures to predict solubility and bioavailability .
Q. What experimental design considerations are critical for resolving contradictory bioactivity data in benzo[1,3]dioxole derivatives?
- Answer: Contradictions in activity (e.g., high MES vs. low scPTZ efficacy) require dose-response profiling, metabolite stability assays, and isoform-specific enzyme inhibition studies. For example, α-glucosidase inhibitors like 2-(benzo[1,3]dioxol-5-yl)-4H-chromen-4-one show dose-dependent activity (IC₅₀ = 12 µM), but off-target effects on MAGL or FAAH must be ruled out via enzyme selectivity panels . High-content screening (HCS) with multi-parameter readouts (e.g., cytotoxicity, oxidative stress) can clarify mechanisms .
Methodological Notes
- Data Consistency: Conflicting bioactivity results (e.g., narrow-spectrum anticonvulsants) highlight the need for multi-target screening and in vivo validation .
- Advanced Tools: Mercury CSD 2.0 and docking software (AutoDock, Schrödinger) are recommended for structural and interaction analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
